molecular formula C14H15N5O4S B2380192 2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine CAS No. 545358-46-1

2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine

Cat. No.: B2380192
CAS No.: 545358-46-1
M. Wt: 349.37
InChI Key: XETXFMSHLNWMDR-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C14H15N5O4S and a molecular weight of 349.37.

Preparation Methods

The synthesis of 2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields piperazinopyrrolidinones . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents include halides and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine can be compared with other similar compounds, such as:

    Piperazine derivatives: These compounds share a similar core structure but differ in their functional groups and applications.

    Sulfonyl compounds: These compounds have a sulfonyl group attached to different core structures.

    Pyrimidine derivatives: These compounds have a pyrimidine ring with various substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4S/c20-19(21)12-4-1-2-5-13(12)24(22,23)18-10-8-17(9-11-18)14-15-6-3-7-16-14/h1-7H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETXFMSHLNWMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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